molecular formula C17H21N3O3S B5202806 N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide

Cat. No.: B5202806
M. Wt: 347.4 g/mol
InChI Key: WEFJVHJBBQLHJX-UHFFFAOYSA-N
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Description

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl group, a sulfonyl group attached to a methylphenyl ring, and a pyridinylmethyl group attached to a glycinamide backbone.

Preparation Methods

The synthesis of N2-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide can be achieved through several synthetic routes. One common method involves the reaction of N-ethylglycinamide with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the amide bond, resulting in the formation of corresponding carboxylic acids and amines.

Scientific Research Applications

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide can be compared with other similar compounds, such as:

    N-ethyl-N-(4-methylphenyl)sulfonylglycinamide: Lacks the pyridinylmethyl group, which may result in different biological activities and chemical properties.

    N-(pyridin-4-ylmethyl)-N-(4-methylphenyl)sulfonylglycinamide: Lacks the ethyl group, which may affect its solubility and reactivity.

    N-ethyl-N-(pyridin-4-ylmethyl)glycinamide: Lacks the sulfonyl group, which may influence its stability and biological activity.

Properties

IUPAC Name

2-[ethyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-3-20(24(22,23)16-6-4-14(2)5-7-16)13-17(21)19-12-15-8-10-18-11-9-15/h4-11H,3,12-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFJVHJBBQLHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCC1=CC=NC=C1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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